molecular formula C16H13IN2S B11549482 2-{[(E)-(2-iodophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(2-iodophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11549482
M. Wt: 392.3 g/mol
InChI Key: SBOZEJLRBLUKQC-VXLYETTFSA-N
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Description

2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and an iodo-substituted phenyl group. The presence of the iodo group and the benzothiophene ring imparts distinct chemical properties to the compound, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of 2-iodobenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The iodo group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new C-N or C-S bonds.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids, leading to the formation of biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, mild oxidizing agents for oxidation, and hydride donors for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes that interact with sulfur-containing heterocycles. It may also bind to receptors or proteins involved in cellular signaling pathways, thereby influencing biological processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar compounds to 2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE include:

The uniqueness of 2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its iodo-substituted phenyl group, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H13IN2S

Molecular Weight

392.3 g/mol

IUPAC Name

2-[(E)-(2-iodophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H13IN2S/c17-14-7-3-1-5-11(14)10-19-16-13(9-18)12-6-2-4-8-15(12)20-16/h1,3,5,7,10H,2,4,6,8H2/b19-10+

InChI Key

SBOZEJLRBLUKQC-VXLYETTFSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=CC=C3I)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3I)C#N

Origin of Product

United States

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